3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)

multivalent functionalization dendrimer synthesis crosslinking density

3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) (CAS 196497-38-8) is a monodisperse, single-degree-of-polymerization linear diglycerol tetraol (C₁₆H₂₆O₇, MW 330.37 g/mol) bearing a benzyl protecting group at the central 2-position of the glycerol backbone. It belongs to the class of protected oligoglycerol building blocks, possessing four terminal hydroxyl groups distributed across two 1,2-diol moieties connected via a 4,8-dioxaundecane ether backbone.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
CAS No. 196497-38-8
Cat. No. B12578460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)
CAS196497-38-8
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(COCC(CO)O)COCC(CO)O
InChIInChI=1S/C16H26O7/c17-6-14(19)9-21-11-16(12-22-10-15(20)7-18)23-8-13-4-2-1-3-5-13/h1-5,14-20H,6-12H2
InChIKeyBNAYLQYMEYYIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) (CAS 196497-38-8): A Structurally Defined Protected Linear Diglycerol Building Block for Procurement Decisions


3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) (CAS 196497-38-8) is a monodisperse, single-degree-of-polymerization linear diglycerol tetraol (C₁₆H₂₆O₇, MW 330.37 g/mol) bearing a benzyl protecting group at the central 2-position of the glycerol backbone . It belongs to the class of protected oligoglycerol building blocks, possessing four terminal hydroxyl groups distributed across two 1,2-diol moieties connected via a 4,8-dioxaundecane ether backbone . The compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . Structurally well-defined oligoglycerols of this type have been synthesized as authentic standards to enable precise structure–activity correlation studies, distinct from the complex isomeric mixtures produced by industrial glycerol oligomerization [1].

Why Generic Diglycerol or Simple Benzyl-Glycerol Ethers Cannot Replace 3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) in Precision Synthesis


In-class compounds such as industrial diglycerol (CAS 627-82-7) and monoglycerol benzyl ethers (e.g., CAS 4799-67-1 or 14690-00-7) cannot be interchanged with this compound because industrial diglycerol is a complex mixture of linear, branched, and cyclic oligomers with undefined degrees of polymerization produced under harsh caustic conditions, generating batch-to-batch compositional variability that precludes reproducible structure–property correlations [1]. Simple benzyl-glycerol monoethers, while defined, offer only two to three hydroxyl groups—insufficient for applications requiring tetravalent functionalization, and their shorter glycerol backbone (C3 vs. the C6 dioxaundecane spacer) provides fundamentally different spatial separation between reactive sites, which directly impacts crosslinking density, dendron generation architecture, and supramolecular assembly behavior [2]. Furthermore, the benzyl group in this compound is positioned at the central secondary alcohol, providing orthogonal protection orthogonal to the terminal 1,2-diols—a regiochemical arrangement not available in 1-O-benzyl or 2-O-benzyl monoglycerol alternatives, where the benzyl group occupies a primary or symmetric secondary position respectively, altering the available sites for subsequent selective deprotection and functionalization [3].

Quantitative Differentiation Evidence: 3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) vs. Closest Analogs


Hydroxyl Group Functionality: 4 OH Groups vs. 2–3 OH in Monoglycerol Benzyl Ethers

The target compound possesses four free hydroxyl groups distributed as two terminal 1,2-diol moieties, providing a tetravalent functionalization platform. In contrast, 3-(benzyloxy)propane-1,2-diol (CAS 4799-67-1) offers only a single 1,2-diol (2 OH groups), and 2-(benzyloxy)propane-1,3-diol (CAS 14690-00-7) carries two primary hydroxyls (2 OH). This twofold difference in reactive site count directly determines the maximum loading capacity and branching multiplicity achievable in subsequent derivatization steps . For equivalent mass of building block, the target compound provides twice the hydroxyl density per benzyl protecting group removed, improving atom economy in multistep dendrimer syntheses [1].

multivalent functionalization dendrimer synthesis crosslinking density

Molecular Architecture: Defined 4,8-Dioxaundecane Spacer Length vs. Shorter Monoglycerol Backbones

The target compound's backbone is a 4,8-dioxaundecane chain connecting two terminal glycerol units, with the benzyloxy substituent at the 6-position. This configuration establishes an approximate spatial separation of ~8–9 Å between the terminal diol centers (estimated from the C6–O–C3–O–C6 ether backbone), compared to ~3–4 Å for monoglycerol benzyl ethers . In polyglycerol dendron synthesis, this extended spacer directly influences the hydrodynamic volume and solubility profile of resulting dendrons: G1 polyglycerol dendrons built on a triglycerol core (3 glycerol units) exhibit measurably different aqueous aggregation behavior compared to those on a diglycerol core, with critical micelle concentration (CMC) shifts attributable to hydrophilic block length [1]. The defined diglycerol spacer of this compound occupies an intermediate position—longer than monoglycerol but shorter than triglycerol—enabling fine-tuning of amphiphilic balance without resorting to polydisperse oligomer mixtures [2].

spacer length engineering supramolecular assembly dendron generation design

Orthogonal Protection Strategy: Benzyl Ether at Central 2-Position vs. Acetal-Protected or Unprotected Analogs

The benzyl protecting group at the central secondary alcohol of this compound is orthogonal to the terminal 1,2-diol functionalities. Benzyl ethers are stable under the acidic conditions used to remove isopropylidene acetals (a common protecting strategy for 1,2-diols in glycerol chemistry), while being cleanly removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave the ether backbone and reduced diols intact [1]. In contrast, the unprotected diglycerol analog (CAS 627-82-7, 3,3'-oxybis(propane-1,2-diol)) offers no regiochemical differentiation among its four hydroxyl groups—all are chemically equivalent or near-equivalent, making site-selective functionalization inherently statistical rather than directed. The isopropylidene-protected analog (CAS 334490-60-7, 6-(benzyloxy)-1,2:10,11-bis(isopropylidenedioxy)-4,8-dioxaundecane) protects the terminal diols but requires acidic deprotection that can also cleave the central benzyl ether if not carefully controlled, constraining the order of synthetic operations . This compound uniquely positions the benzyl group as a latent focal point for convergent dendron growth: after selective debenzylation, the liberated secondary alcohol becomes the single reactive site for core attachment or azide introduction ('click' chemistry handle), while the terminal diols can be independently elaborated [2].

orthogonal protecting groups convergent dendrimer synthesis selective deprotection

Purity and Batch-to-Batch Reproducibility: 98% Monodisperse Compound vs. Industrial Polyglycerol Mixtures

This compound is supplied as a single chemical entity with a standard purity of 98%, confirmed by batch-specific NMR, HPLC, and GC analyses . In contrast, industrial-grade diglycerol (CAS 627-82-7) is a complex oligomer mixture containing linear diglycerol alongside triglycerol, tetraglycerol, and cyclic isomers, with typical linear diglycerol content ranging from approximately 40% to 80% depending on the manufacturing process and supplier [1]. This compositional variability fundamentally compromises the reproducibility of quantitative structure–activity relationship (QSAR) studies and polymer synthesis where precise stoichiometry is required. The well-defined linear oligoglycerols synthesized as authentic standards represent a distinct category of building blocks specifically developed to address this limitation, enabling the establishment of reliable structure–property correlations that are impossible with industrial mixtures [2].

reproducibility quality control authentic standards

Procurement-Relevant Application Scenarios for 3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) (CAS 196497-38-8)


Convergent Synthesis of Polyglycerol Dendrons via Orthogonal Protection–Deprotection Strategy

This compound serves as a protected AB₂-type building block for convergent polyglycerol dendron synthesis. The terminal 1,2-diols can be elaborated (e.g., allylation/dihydroxylation cycles) to grow dendron generations while the benzyl-protected central alcohol remains inert. After completion of peripheral functionalization, hydrogenolytic debenzylation (H₂, Pd/C) unveils a single secondary alcohol at the focal point, which is then converted to an azide for copper-catalyzed azide–alkyne cycloaddition ('click' coupling) to multifunctional cores, as demonstrated in the Haag group's polyglycerol dendron platform [1]. This convergent approach using a defined diglycerol building block enables multigram-scale preparation of dendrons up to the fourth generation with precisely controlled generation number and peripheral functionality, a feat not achievable with polydisperse industrial polyglycerol starting materials [2].

Authentic Standard for Polyglycerol Surfactant Structure–Activity Correlation Studies

Industrial polyglycerol-based nonionic surfactants are complex oligomer mixtures whose exact composition varies with manufacturing conditions, confounding efforts to correlate molecular structure with emulsification performance, critical micelle concentration (CMC), or biodegradation profile. This compound, as a structurally defined linear diglycerol bearing a single benzyl substituent, can be converted to well-defined monoesters or monoethers (after debenzylation to liberate the central OH, followed by regioselective acylation or alkylation) to create authentic surfactant standards of known structure [1]. Such standards enable the systematic investigation of how the number of glycerol units (n = 2 in this case), the position of the hydrophobic chain, and the nature of the chemical linkage (ester vs. ether) independently affect surfactant properties—insights that directly inform the rational design of commercial polyglycerol ester formulations [2].

Precursor to Amino-Functionalized Linear Polyglycerol Building Blocks for Bioconjugation

The central benzyl-protected secondary alcohol in this compound provides a latent focal point that, after debenzylation and activation (e.g., mesylation followed by azide substitution, or direct conversion to amine via Gabriel synthesis), yields a monoamino-functionalized linear diglycerol tetraol [1]. Such amino-terminated oligoglycerols are critical intermediates for the preparation of linear-hyperbranched graft copolymers, where the amino group serves as the grafting-to anchor point for reactive ester polymers [2]. The four terminal hydroxyl groups remain available for subsequent functionalization (sulfation, PEGylation, or drug conjugation), making this compound a versatile entry point for synthesizing multifunctional polyglycerol-based bioconjugates with precisely one reactive focal amine and four peripheral hydroxyls—a regiochemical arrangement that monoglycerol derivatives cannot provide [3].

Protected Intermediate for Structurally Defined Polyglycerol-Based Amphiphiles

After selective removal of the benzyl protecting group via hydrogenolysis, the liberated central secondary alcohol can be selectively esterified or etherified with a single hydrophobic chain (e.g., C12–C18 fatty acid or alkyl bromide), while the four terminal hydroxyl groups confer water solubility [1]. This regioselective monofunctionalization strategy yields a structurally defined nonionic amphiphile with a diglycerol hydrophilic head group (4 OH) and a single hydrophobic tail—a molecular architecture that is inaccessible from unprotected diglycerol (where statistical rather than directed mono-substitution occurs) and fundamentally distinct from monoglycerol-based amphiphiles (which have only 2 OH for head group hydration) [2]. Such well-defined amphiphiles serve as model systems for studying self-assembly thermodynamics and as calibration standards for characterizing commercial polyglycerol ester surfactant mixtures [3].

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